

GSK-4716: A Comparative Analysis of its Potency as an ERRy Agonist

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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1208999

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GSK-4716 is a selective agonist of the Estrogen-Related Receptor gamma (ERRy), a nuclear receptor that plays a crucial role in regulating cellular energy metabolism. While **GSK-4716** is a widely used tool compound for studying ERRy function, a comprehensive analysis of its potency relative to other known ERRy agonists is essential for researchers to select the most appropriate tool for their specific experimental needs. This guide provides a detailed comparison of **GSK-4716** with other ERRy agonists, supported by quantitative data and detailed experimental protocols.

Comparative Potency of ERRy Agonists

The potency of an agonist is typically determined by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a more potent compound. The following table summarizes the reported EC50 values for **GSK-4716** and other notable ERRy agonists.

Compound	EC50 for ERR γ (nM)	Selectivity Notes
GSK-4716	1300[1]	Selective for ERR β/γ over ERR α and classical estrogen receptors.[1][2]
DY131	~130 - 698[3][4]	Selective for ERR β/γ ; minimal activity at ERR α , ER α , and ER β . [3][4]
SLU-PP-332	430 or 770*	Pan-ERR agonist with higher potency for ERR α .
SR19881	390	Dual agonist of ERR β and ERR γ .
E6	>100x more potent than GSK-4716**	Highly selective for ERR γ over ERR α and ERR β .

*The reported EC50 value for SLU-PP-332 varies depending on the assay format (full-length ERR vs. Gal4-LBD chimeric receptor). **A specific EC50 value for E6 is not readily available in the reviewed literature. However, it has been reported to exhibit comparable efficacy at a 10 nM concentration to **GSK-4716** at a 1 μ M concentration, indicating significantly higher potency.

Based on the available data, **GSK-4716** is a moderately potent ERR γ agonist. Compounds such as DY131, SLU-PP-332, and SR19881 demonstrate significantly higher potency, with EC50 values in the nanomolar range. Notably, the compound E6, a derivative of **GSK-4716**, has been identified as a much more potent and selective ERR γ agonist.

Experimental Determination of Agonist Potency

The potency of ERR γ agonists is most commonly determined using a cell-based reporter gene assay. This assay measures the ability of a compound to activate the transcriptional activity of ERR γ . Below is a detailed protocol synthesized from various sources for a luciferase-based reporter assay in HEK293T cells.

Experimental Protocol: ERR γ Luciferase Reporter Assay

Objective: To determine the EC50 value of a test compound as an ERR γ agonist.

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 or a similar transfection reagent
- Expression plasmid for GAL4 DNA-binding domain (DBD) fused to the human ERR γ ligand-binding domain (LBD) (pCMV-GAL4-hERR γ -LBD)
- Luciferase reporter plasmid containing upstream GAL4 response elements (pFR-Luc or similar)
- Control plasmid for transfection efficiency normalization (e.g., pRL-SV40 expressing Renilla luciferase)
- Test compounds (e.g., **GSK-4716**, and other agonists) dissolved in DMSO
- 96-well white, clear-bottom cell culture plates
- Dual-Glo Luciferase Assay System
- Luminometer

Procedure:

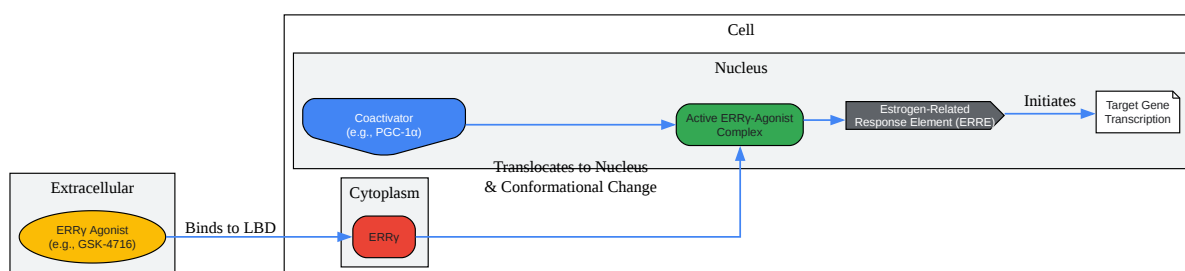
- Cell Culture and Seeding:
 - Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

- The day before transfection, seed the cells into a 96-well plate at a density of $1-2 \times 10^4$ cells per well in 100 μ L of complete medium.
- Transfection:
 - On the day of transfection, prepare the transfection mixture in Opti-MEM. For each well, combine the pCMV-GAL4-hERRy-LBD expression plasmid, the pFR-Luc reporter plasmid, and the pRL-SV40 control plasmid.
 - In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM and incubate for 5 minutes.
 - Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
 - Add the transfection complex to each well.
- Compound Treatment:
 - Approximately 24 hours after transfection, remove the transfection medium and replace it with fresh DMEM containing 10% charcoal-stripped FBS.
 - Prepare serial dilutions of the test compounds and the reference agonist (**GSK-4716**) in the assay medium. The final DMSO concentration should be kept below 0.1%.
 - Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).
- Luciferase Assay:
 - Incubate the cells with the compounds for 24 hours at 37°C.
 - Equilibrate the plate to room temperature.
 - Perform the luciferase assay using a dual-luciferase reporter assay system according to the manufacturer's instructions. This involves sequential addition of the firefly luciferase substrate and then the Renilla luciferase substrate (stop and glo reagent).
 - Measure the luminescence using a plate-reading luminometer.

- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
 - Plot the normalized luciferase activity against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

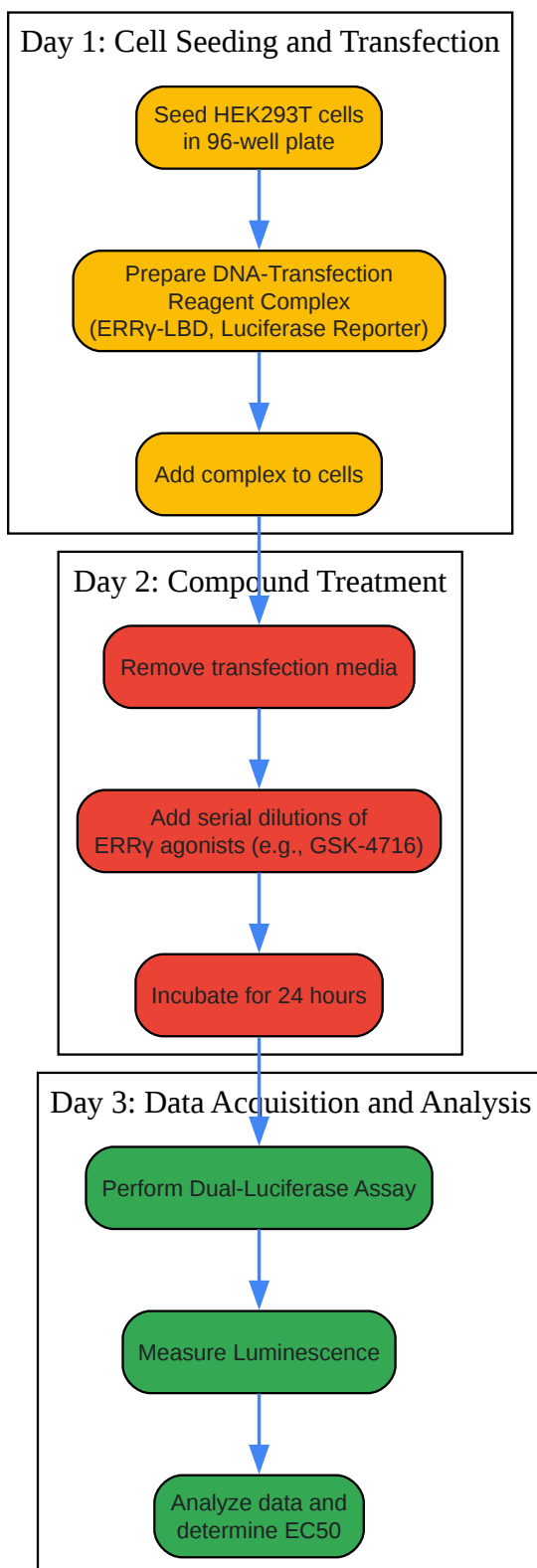
Visualizing the ERRy Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental setup, the following diagrams have been generated.



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Caption: ERRy agonist signaling pathway.



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Caption: Experimental workflow for the ERRy luciferase reporter assay.

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